molecular formula C14H13NO3 B14040792 7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid

Cat. No.: B14040792
M. Wt: 243.26 g/mol
InChI Key: NKEURJIPSCKZHA-UHFFFAOYSA-N
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Description

7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered ring structures containing three carbon atoms, one nitrogen atom, and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid typically involves the cycloaddition of nitrile oxides with alkenes or alkynes. One common method includes the use of Cu(I) or Ru(II) catalysts for the (3+2) cycloaddition reaction . Another approach involves metal-free synthetic routes, which are more environmentally friendly and cost-effective .

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions: 7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 4,5-Dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid
  • 4,5-Dihydro-7-methoxynaphtho[2,1-d]isoxazole-3-carboxylic acid
  • 4H,5H-naphtho[2,1-d][1,2]oxazole-3-carboxylic acid

Comparison: 7-Ethyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C14H13NO3

Molecular Weight

243.26 g/mol

IUPAC Name

7-ethyl-4,5-dihydrobenzo[g][1,2]benzoxazole-3-carboxylic acid

InChI

InChI=1S/C14H13NO3/c1-2-8-3-5-10-9(7-8)4-6-11-12(14(16)17)15-18-13(10)11/h3,5,7H,2,4,6H2,1H3,(H,16,17)

InChI Key

NKEURJIPSCKZHA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C3=C(CC2)C(=NO3)C(=O)O

Origin of Product

United States

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